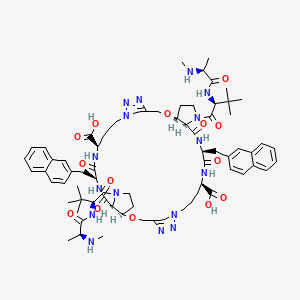
XIAP BIR2/BIR2-3 inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XIAP BIR2/BIR2-3 inhibitor-1 is a dual inhibitor targeting the Baculoviral IAP Repeat (BIR) domains 2 and 3 of the X-linked inhibitor of apoptosis protein (XIAP). This compound is known for its potent inhibitory effects on the BIR2 and BIR2-3 domains, with IC50 values of 1.9 nM and 0.8 nM, respectively . XIAP is a member of the inhibitor of apoptosis protein (IAP) family, which plays a crucial role in regulating apoptosis by inhibiting caspases, the enzymes responsible for cell death .
Preparation Methods
The synthesis of XIAP BIR2/BIR2-3 inhibitor-1 involves several steps, including the preparation of macrocyclic compounds. These compounds are designed to inhibit the interaction between XIAP and caspases. The synthetic route typically involves the use of various reagents and catalysts to form the macrocyclic structure, followed by purification and characterization . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
XIAP BIR2/BIR2-3 inhibitor-1 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Addition and Elimination: These reactions involve the addition or removal of atoms or groups to or from a molecule. Common reagents include acids, bases, and catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
XIAP BIR2/BIR2-3 inhibitor-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of apoptosis and the role of XIAP in cell death pathways.
Biology: Helps in understanding the molecular mechanisms of apoptosis and the regulation of caspases.
Mechanism of Action
The mechanism of action of XIAP BIR2/BIR2-3 inhibitor-1 involves binding to the BIR2 and BIR2-3 domains of XIAP, thereby preventing XIAP from inhibiting caspases. This leads to the activation of caspases and the induction of apoptosis in cancer cells. The compound directly interacts with the cysteine residues of the BIR domains, resulting in the release of zinc ions and the ubiquitination-dependent degradation of XIAP .
Comparison with Similar Compounds
XIAP BIR2/BIR2-3 inhibitor-1 is unique in its dual inhibition of both BIR2 and BIR2-3 domains. Similar compounds include:
Smac mimetics: These compounds mimic the activity of the second mitochondria-derived activator of caspases (Smac) and inhibit XIAP by binding to its BIR domains.
cIAP inhibitors: These compounds target cellular IAPs (cIAPs) and have similar mechanisms of action but may have different selectivity and potency profiles.
This compound stands out due to its high potency and dual inhibition, making it a valuable tool for studying apoptosis and developing new cancer therapies.
Properties
Molecular Formula |
C72H96N16O14 |
|---|---|
Molecular Weight |
1409.6 g/mol |
IUPAC Name |
(4R,8S,11S,14R,24R,28S,31S,34R)-7,27-bis[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-11,31-bis(naphthalen-2-ylmethyl)-9,12,29,32-tetraoxo-3,23-dioxa-7,10,13,18,19,20,27,30,33,38,39,40-dodecazapentacyclo[36.2.1.118,21.04,8.024,28]dotetraconta-1(41),19,21(42),39-tetraene-14,34-dicarboxylic acid |
InChI |
InChI=1S/C72H96N16O14/c1-41(73-9)61(89)79-59(71(3,4)5)67(95)87-31-27-55-57(87)65(93)77-53(35-43-23-25-45-17-11-13-19-47(45)33-43)63(91)75-51(69(97)98)21-15-30-86-38-50(82-84-86)40-102-56-28-32-88(68(96)60(72(6,7)8)80-62(90)42(2)74-10)58(56)66(94)78-54(36-44-24-26-46-18-12-14-20-48(46)34-44)64(92)76-52(70(99)100)22-16-29-85-37-49(39-101-55)81-83-85/h11-14,17-20,23-26,33-34,37-38,41-42,51-60,73-74H,15-16,21-22,27-32,35-36,39-40H2,1-10H3,(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,89)(H,80,90)(H,97,98)(H,99,100)/t41-,42-,51+,52+,53-,54-,55+,56+,57-,58-,59+,60+/m0/s1 |
InChI Key |
UZIAKDBFVNIMHM-AHKGGJCZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1CC[C@@H]2[C@H]1C(=O)N[C@H](C(=O)N[C@H](CCCN3C=C(CO[C@@H]4CCN([C@@H]4C(=O)N[C@H](C(=O)N[C@H](CCCN5C=C(CO2)N=N5)C(=O)O)CC6=CC7=CC=CC=C7C=C6)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC)N=N3)C(=O)O)CC8=CC9=CC=CC=C9C=C8)C(C)(C)C)NC |
Canonical SMILES |
CC(C(=O)NC(C(=O)N1CCC2C1C(=O)NC(C(=O)NC(CCCN3C=C(COC4CCN(C4C(=O)NC(C(=O)NC(CCCN5C=C(CO2)N=N5)C(=O)O)CC6=CC7=CC=CC=C7C=C6)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)N=N3)C(=O)O)CC8=CC9=CC=CC=C9C=C8)C(C)(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















